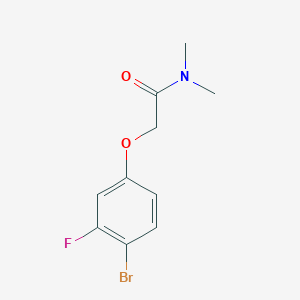

2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide

CAS No.: 1478009-99-2

Cat. No.: VC3064500

Molecular Formula: C10H11BrFNO2

Molecular Weight: 276.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1478009-99-2 |

|---|---|

| Molecular Formula | C10H11BrFNO2 |

| Molecular Weight | 276.1 g/mol |

| IUPAC Name | 2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide |

| Standard InChI | InChI=1S/C10H11BrFNO2/c1-13(2)10(14)6-15-7-3-4-8(11)9(12)5-7/h3-5H,6H2,1-2H3 |

| Standard InChI Key | IDYUPRWGQUOUGO-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)COC1=CC(=C(C=C1)Br)F |

| Canonical SMILES | CN(C)C(=O)COC1=CC(=C(C=C1)Br)F |

Introduction

Chemical Identity and Structural Characteristics

2-(4-Bromo-3-fluorophenoxy)-N,N-dimethylacetamide belongs to the class of aryl acetamides, specifically halogenated phenoxy acetamides. This compound features a unique molecular structure with multiple functional groups that contribute to its chemical behavior and potential applications.

Molecular Properties

The compound exhibits specific molecular characteristics that define its chemical identity:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁BrFNO₂ |

| Molecular Weight | 276.10 g/mol |

| Chemical Class | Halogenated phenoxy acetamides |

| Key Functional Groups | Phenoxy, acetamide, halogen substituents |

| Structural Features | 4-bromo-3-fluoro substitution pattern on phenyl ring |

The molecular structure consists of a phenoxy group with bromine at position 4 and fluorine at position 3, connected to an N,N-dimethylacetamide moiety via an oxygen linkage. This arrangement confers unique reactivity patterns and potential biological interactions.

Structural Comparison with Related Compounds

While the specific compound 2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide has distinct properties, understanding its relationship to similar compounds provides valuable insights:

These structural variations result in different electronic distributions, steric effects, and consequently, different chemical and biological behaviors.

Physical and Chemical Properties

The physical and chemical properties of 2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide can be understood through examination of its structural features and comparison with similar compounds.

Physical Properties

Based on the properties of structurally similar compounds, the following physical characteristics can be anticipated:

| Property | Expected Value | Basis |

|---|---|---|

| Physical State at Room Temperature | White to off-white crystalline solid | Based on similar aryl acetamides |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, acetone); Limited water solubility | Based on polarity and structural features |

| Melting Point | Approximately 85-95°C | Estimated from similar halogenated phenoxy acetamides |

| Stability | Stable under standard laboratory conditions | Common for this class of compounds |

Chemical Reactivity

The chemical behavior of 2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide is influenced by its functional groups:

-

Phenoxy Group: Serves as a good leaving group in nucleophilic substitution reactions

-

Halogen Substituents: The bromine at position 4 and fluorine at position 3 enhance reactivity toward nucleophilic aromatic substitution

-

N,N-Dimethylacetamide Moiety: Provides hydrogen bond acceptor capacity and polar interactions

The unique combination of bromine and fluorine substituents creates an electron-deficient aromatic system with distinct electronic properties, affecting its reactivity profile and potential interactions with biological targets.

Synthesis and Preparation Methods

The synthesis of 2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide can be achieved through several routes, drawing from established methods for similar compounds.

Detailed Synthetic Procedure

Based on analogous syntheses documented for similar compounds, the following procedure can be proposed:

-

Dissolve 4-bromo-3-fluorophenol (1 equivalent) in an appropriate solvent such as N,N-dimethylacetamide (DMAc) or dimethylformamide (DMF)

-

Add a suitable base (potassium carbonate, 1.5 equivalents) to deprotonate the phenol

-

Heat the reaction mixture at 70-80°C for 4-6 hours with stirring

-

Monitor reaction progress by thin-layer chromatography

-

Upon completion, cool the reaction mixture to room temperature

-

Pour into water and extract with ethyl acetate

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

-

Purify by column chromatography or recrystallization

This synthetic approach parallels methods used for the preparation of 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide, adjusting for the different substitution pattern.

Applications in Chemical and Pharmaceutical Research

The applications of 2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide span several areas of chemical and pharmaceutical research, highlighting its versatility as a building block and potential bioactive compound.

Medicinal Chemistry Applications

This compound has potential applications in drug discovery and development:

| Application Area | Potential Role |

|---|---|

| Building Block | Intermediate in the synthesis of more complex pharmaceutical compounds |

| Structure-Activity Relationship Studies | Tool for exploring the effect of halogen positioning on biological activity |

| Pharmacological Probe | Investigative agent for biological target interactions |

The halogenated phenoxy acetamide scaffold appears in various bioactive molecules, suggesting that 2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide may exhibit interesting biological properties.

Role as a Chemical Intermediate

As a functionalized intermediate, this compound can participate in various chemical transformations:

-

Cross-coupling reactions: The bromine substituent can participate in Suzuki, Stille, or Buchwald-Hartwig coupling reactions

-

Nucleophilic aromatic substitution: The halogen substituents activate the aromatic ring toward substitution

-

Functional group modifications: The acetamide moiety can undergo hydrolysis, reduction, or other transformations

These chemical transformations make 2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide a versatile building block for constructing more complex molecular architectures.

Biological Activity and Structure-Activity Relationships

The biological activity of 2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide can be inferred from structurally similar compounds and the general principles of medicinal chemistry.

| Therapeutic Area | Potential Mechanism |

|---|---|

| Antimicrobial Agents | Interaction with bacterial enzymes or cellular structures |

| Anticancer Compounds | Modulation of proliferation pathways or enzymatic activities |

| Central Nervous System Agents | Interaction with specific receptors or ion channels |

The electronic and steric properties conferred by the specific halogen substitution pattern may provide unique binding characteristics with biological targets.

Structure-Activity Considerations

The specific positioning of the bromine and fluorine substituents in 2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide has important implications for its biological activity:

These structural features collectively determine the compound's ability to interact with biological targets and its pharmacokinetic properties.

Analytical Characterization Methods

Comprehensive characterization of 2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide requires multiple analytical techniques to confirm its structure and purity.

Spectroscopic Analysis

The following spectroscopic methods are essential for structure elucidation:

| Analytical Technique | Expected Characteristic Features |

|---|---|

| ¹H NMR | Signals for N,N-dimethyl groups (singlets), methylene protons, and aromatic protons with distinctive coupling patterns due to F substitution |

| ¹³C NMR | Characteristic carbon signals with C-F coupling, carbonyl carbon, methylene carbon, and aromatic carbon resonances |

| FTIR | Bands for C=O stretching (acetamide), C-O stretching (ether), C-F stretching, and C-Br stretching |

| Mass Spectrometry | Molecular ion peak with characteristic isotope pattern due to bromine, fragmentation pattern showing loss of bromine and other functional groups |

Chromatographic Methods

For purity assessment and separation, chromatographic techniques are invaluable:

-

High-Performance Liquid Chromatography (HPLC): Useful for determining purity and isolating the compound from reaction mixtures

-

Thin-Layer Chromatography (TLC): Important for monitoring reaction progress and initial purity assessment

-

Gas Chromatography (GC): Applicable for volatile derivatives and some purity determinations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume